
6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of heterocyclic compounds It features a pyran ring, which is a six-membered ring containing one oxygen atom, with a methyl group at the 6-position and a phenylsulfanyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-(phenylsulfanyl)acetaldehyde with 3-methyl-2-buten-1-ol in the presence of an acid catalyst can yield the desired compound. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as distillation or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler pyran derivative.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyran derivatives without the phenylsulfanyl group.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
科学的研究の応用
6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
- 6-Methyl-2-(phenylsulfanyl)nicotinic acid
- 6-Methyl-2-thiouracil
- 6-Substituted uracil derivatives
Comparison: 6-Methyl-2-(phenylsulfanyl)-3,4-dihydro-2H-pyran is unique due to its pyran ring structure combined with the phenylsulfanyl group. This combination imparts distinct chemical and physical properties compared to similar compounds like 6-Methyl-2-(phenylsulfanyl)nicotinic acid, which has a carboxylic acid group, or 6-Methyl-2-thiouracil, which features a thiouracil ring.
特性
CAS番号 |
75697-55-1 |
|---|---|
分子式 |
C12H14OS |
分子量 |
206.31 g/mol |
IUPAC名 |
6-methyl-2-phenylsulfanyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C12H14OS/c1-10-6-5-9-12(13-10)14-11-7-3-2-4-8-11/h2-4,6-8,12H,5,9H2,1H3 |
InChIキー |
AAWFERSZMCLPLQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CCCC(O1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


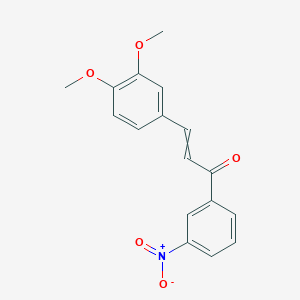
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
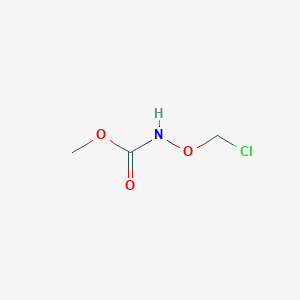
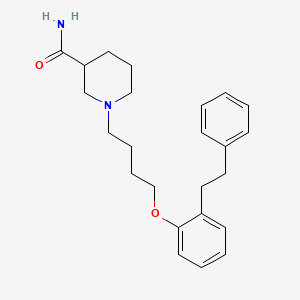
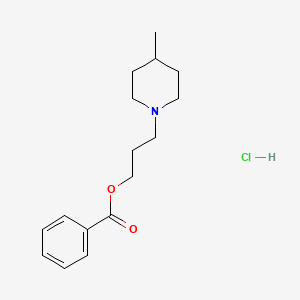
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)

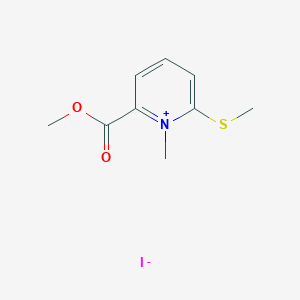
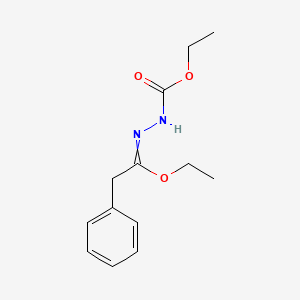
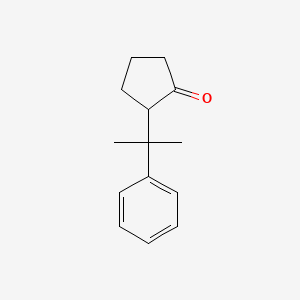
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
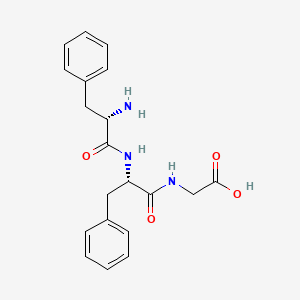
acetaldehyde](/img/structure/B14452501.png)

